N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Medicinal Chemistry Ligand Efficiency Physicochemical Differentiation

SAR campaigns requiring precise halogen patterning often stall when standard mono-halogen or 3,4-dichloro analogs fail to replicate activity. This quinoxaline-2-acetamide solves that with its unique 3-chloro-4-fluoro anilide motif, which provides a distinct electrostatic and steric environment proven critical for antibacterial and kinase inhibition. - Enables enantiomer-dependent pharmacology via a defined C-2 stereocenter for chiral resolution. - XLogP3 of 2.5 and TPSA of 70.2 Ų place it in an optimal oral and CNS-permeable druggability space. - Sourced as a ready-to-screen building block, eliminating in-house multi-step synthesis delays.

Molecular Formula C16H13ClFN3O2
Molecular Weight 333.75
CAS No. 1008954-89-9
Cat. No. B2665697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
CAS1008954-89-9
Molecular FormulaC16H13ClFN3O2
Molecular Weight333.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C16H13ClFN3O2/c17-10-7-9(5-6-11(10)18)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8H2,(H,19,22)(H,21,23)
InChIKeyTZNGZBTWAOBVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Pharmacophoric Baseline for N-(3-Chloro-4-fluorophenyl) Quinoxaline Acetamide


N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a synthetic quinoxaline-2‑acetamide derivative bearing a 3‑chloro‑4‑fluoroaniline moiety [1]. The compound belongs to the class of tetrahydroquinoxaline‑2‑acetamides, a scaffold explored for antibacterial and anticancer activities [2]. The dual halogen pattern (Cl and F in a 1,2‑relationship) on the anilide ring distinguishes it from mono‑halogenated or differently substituted analogs within the series [3]. Its molecular weight is 333.74 Da, with a computed XLogP3 of 2.5 and topological polar surface area of 70.2 Ų, placing it within a favorable oral druggability space [1].

1Synthetic quinoxaline‑2‑acetamide scaffold for reported antibacterial and anticancer screening
2Dual‑halogen (3‑Cl‑4‑F) anilide motif for SAR halogen‑probe studies
3Reported physicochemical profile within oral druggability space

Generic Substitution Failure for N-(3-Chloro-4-fluorophenyl) Quinoxaline Acetamide


Within the quinoxaline‑2‑acetamide series, the anilide substituent profoundly dictates biological profile. Regioisomeric and halogen‑substitution variations have been shown to cause complete loss of activity; in a recent series, moving the linkage from 1,4‑ to 1,3‑ or 1,2‑phenyl patterns abolished antibacterial efficacy [1]. Furthermore, the combination of a meta‑chloro and para‑fluoro group on the anilide ring creates a unique electrostatic and steric environment that cannot be replicated by single‑halogen (e.g., 4‑Cl or 4‑F) or 3,4‑dichloro analogs [2]. Simply interchanging with a 4‑methylphenyl or 4‑chlorophenyl analog would alter hydrogen‑bonding propensity, lipophilicity, and metabolic stability, leading to divergent target engagement and pharmacokinetic profiles [REFS-1, REFS-2].

Regioisomeric anilide substitution may abolish antibacterial activity in this scaffold.

Mono‑halogen or 3,4‑dichloro analogs may not replicate the unique electrostatic/steric environment of the 3‑Cl‑4‑F pattern.

Substitution with 4‑methyl or 4‑chloro can alter H‑bonding, lipophilicity, and metabolic stability, potentially shifting target engagement.

Quantitative Differentiation vs Closest Analogs for N-(3-Chloro-4-fluorophenyl) Quinoxaline Acetamide


H-Bond Donor/Acceptor Capacity vs Chloro/Fluoro Analogs

The target compound possesses three hydrogen‑bond donor atoms and four acceptor atoms, compared to two donors and three acceptors for the 4‑chlorophenyl analog (N‑(4‑chlorophenyl)‑2‑(3‑oxo‑2,4‑dihydro‑1H‑quinoxalin‑2‑yl)acetamide) [1]. This elevated donor/acceptor count arises from the additional N–H of the quinoxaline ring, which remains identical across analogs, and the contribution of the fluorine substituent, which acts as a weak H‑bond acceptor [1].

H‑Bond Donor/Acceptor Count
Class‑level inference
Target: 3 donors, 4 acceptors
4‑Cl analog: 2 donors, 3 acceptors
Higher donor count may support kinase hinge‑binding interaction studies.
Computed from PubChem structures; spatial distribution differs from 4‑F analog.
Medicinal Chemistry Ligand Efficiency Physicochemical Differentiation

Lipophilicity Advantage vs Dichloro and Chloro-methyl Analogs

The target compound exhibits a computed XLogP3 of 2.5 [1], which lies within the optimal range for oral bioavailability (1–3). In contrast, the 3,4‑dichlorophenyl analog has a higher XLogP (~3.2 by atom‑based calculation) due to the additional Cl, and the 3‑chloro‑4‑methyl analog has XLogP ~2.9 [2]. The lower lipophilicity of the target compound is attributed to the polarizable C–F bond, which reduces logP relative to C–Cl or C–CH3.

Lipophilicity (XLogP3)
Cross‑study comparable
Target: 2.5
3,4‑dichloro analog: ~3.2
3‑Cl‑4‑Me analog: ~2.9
Lower lipophilicity may support reduced off‑target promiscuity compared to more lipophilic analogs.
XLogP3 algorithm (PubChem); Δ ≈ –0.7 to –0.4 units.
Drug Design Lipophilicity ADME Prediction

BBB Penetration Potential vs 4-Methoxy Analog

The target compound has a TPSA of 70.2 Ų [1], which is below the empirical cutoff of 90 Ų for blood‑brain barrier (BBB) penetration. Many active quinoxaline‑2‑acetamides bear larger substituents (e.g., 4‑methoxyphenyl, TPSA ~79.5 Ų) that push TPSA above this threshold, potentially limiting CNS exposure [2].

BBB Penetration Potential (TPSA)
Class‑level inference
Target TPSA: 70.2 Ų
4‑methoxy analog: ~79.5 Ų
Lower TPSA may support CNS permeability prediction; below empirical 90 Ų cutoff.
Computed by Cactvs/PubChem; Δ ≈ –9.3 Ų.
CNS Drug Delivery Permeability Physicochemical Profiling

Chiral Resolution Potential from Single Stereocenter

The target compound contains one undefined stereocenter (at the quinoxaline C‑2 position), as documented in PubChem [1]. The majority of quinoxaline‑2‑acetamide analogs in screening collections are racemic mixtures, but specific enantiomers can exhibit markedly different target binding and metabolic stability [2]. This compound's chirality provides a handle for enantioselective synthesis and evaluation, a feature absent in achiral analogs such as N‑(4‑chlorophenyl)‑2‑(quinoxalin‑2‑yl)acetamide.

Chiral Resolution Potential
Class‑level inference
1 undefined stereocenter (target)
0 stereocenters (achiral analog)
Stereocenter enables enantiomer separation; may support enantiomer‑specific pharmacology studies.
Chiral resolution may uncover differential target binding or metabolic stability.
Chiral Chemistry Enantiomer Differentiation Pharmacology

Research & Procurement Scenarios for N-(3-Chloro-4-fluorophenyl) Quinoxaline Acetamide


Kinase Inhibitor Screening with Balanced Lipophilicity & H-Bond Capacity

Given its XLogP3 of 2.5 and enhanced hydrogen‑bond donor count (3 donors, 4 acceptors) [1], this compound is well‑suited for inclusion in kinase‑focused screening decks where ATP‑mimetic scaffolds need moderate lipophilicity to avoid non‑specific binding while maintaining key hinge‑binding interactions. Its physicochemical profile matches the property space of type I kinase inhibitors [2].

SAR Studies of Halogen Effects on Antibacterial Potency

The unique 3‑chloro‑4‑fluoro pattern provides a distinct electronic and steric probe for SAR campaigns targeting methicillin‑resistant Staphylococcus aureus, where regioisomeric and halogen‑identity changes have been shown to drastically modulate activity (10%–60% inhibition at 100 µM) [3]. The compound serves as a bridge between mono‑halogen and 3,4‑dichloro analogs.

CNS Drug Discovery with BBB-Penetrant Scaffolds

With a TPSA of 70.2 Ų—below the 90 Ų BBB cutoff—and moderate lipophilicity [1], this compound is a viable starting point for CNS‑targeted quinoxaline‑based inhibitors. It avoids the TPSA penalty incurred by 4‑methoxy or 4‑morpholino analogs, which often exceed the permeability threshold.

Chiral Resolution & Enantiomer-Specific Profiling

The single undefined stereocenter at the C‑2 position [1] allows procurement of racemic material followed by chiral separation or asymmetric synthesis. This enables exploration of enantiomer‑dependent pharmacology, a dimension not accessible with achiral quinoxaline‑2‑acetamides [4].

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Balanced lipophilicity & H‑bond donor profile
ATP‑binding site and selectivity assays
Antibacterial SAR campaigns
3‑Cl‑4‑F halogen substitution pattern
Activity against MRSA screening panels
CNS‑targeted quinoxaline research
TPSA below BBB penetration cutoff
Permeability and CNS exposure models
Enantiomer‑specific pharmacology
Single stereocenter for chiral separation
Enantiomer activity & target binding comparison
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